1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
Overview
Description
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . It is an indole derivative, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their various biologically vital properties and play a crucial role in cell biology .
Preparation Methods
The synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include p-toluenesulfonic acid, methanesulfonic acid, and N,N-dimethylmethylene ammonium chloride . Major products formed from these reactions include benzofuroindole, diindole-2-carboxylate, and azepinoindole .
Scientific Research Applications
This compound has several scientific research applications. Indole derivatives, including 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, are used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body . They are also used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways in the body . Indole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate can be compared with other similar compounds, such as 1-tert-Butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate . While both compounds are indole derivatives, they differ in their specific substituents and chemical properties . The uniqueness of this compound lies in its specific molecular structure and the resulting biological and chemical properties .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl indole-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-11-8-6-5-7-10(11)9-12(16)13(17)19-4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVYYFYNECMKRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383695 | |
Record name | 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163229-48-9 | |
Record name | 1-(1,1-Dimethylethyl) 2-methyl 1H-indole-1,2-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163229-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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